molecular formula C6H8BrClN2O B2995312 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride CAS No. 2248328-00-7

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride

Cat. No.: B2995312
CAS No.: 2248328-00-7
M. Wt: 239.5
InChI Key: HFLKTGNPMAQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound’s unique structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride typically involves the reaction of 5-bromopyridin-2(1H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired aminomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is unique due to its bromine substituent on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKTGNPMAQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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